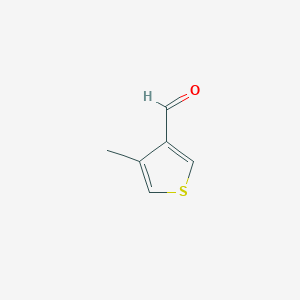

4-メチルチオフェン-3-カルバルデヒド

概要

説明

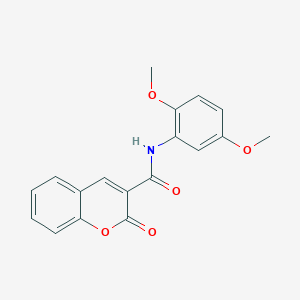

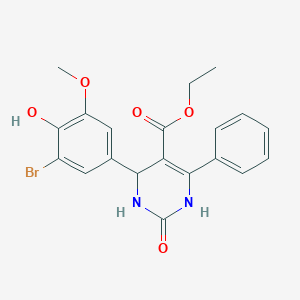

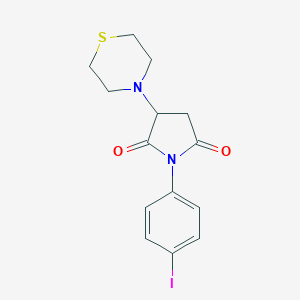

4-Methylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6OS and a molecular weight of 126.18 g/mol . It is also known by its IUPAC name, 4-methyl-3-thiophenecarbaldehyde .

Molecular Structure Analysis

The molecular structure of 4-Methylthiophene-3-carbaldehyde consists of a five-membered thiophene ring with a methyl group attached to the 4th carbon and a carbaldehyde group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Methylthiophene-3-carbaldehyde are not available, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

4-Methylthiophene-3-carbaldehyde has a molecular weight of 126.18 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 126.01393598 g/mol . The topological polar surface area of the compound is 45.3 Ų .作用機序

The mechanism of action of 4-Methylthiophene-3-carbaldehyde is not well understood. However, it is believed that the sulfur-containing group in 4-Methylthiophene-3-carbaldehyde may interact with enzymes or other cellular components, resulting in a biological effect. Additionally, it has been suggested that the carbonyl group in 4-Methylthiophene-3-carbaldehyde may react with proteins or other macromolecules, resulting in a biological effect.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Methylthiophene-3-carbaldehyde are still being studied. However, it has been found to have antibacterial and antifungal properties, as well as potential anti-cancer activity. Additionally, it has been found to have antioxidant activity, which may be beneficial in reducing oxidative stress.

実験室実験の利点と制限

4-Methylthiophene-3-carbaldehyde has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is a relatively simple compound to synthesize, making it ideal for use in research studies. However, due to its sulfur-containing group, 4-Methylthiophene-3-carbaldehyde has a tendency to form dimers, which can limit its use in certain experiments.

将来の方向性

As 4-Methylthiophene-3-carbaldehyde is a relatively new compound, there are many potential future directions for research. One potential direction is to further explore its potential use in biotechnology, as it has been found to have antibacterial and antifungal properties. Additionally, further research could be done to explore the potential anti-cancer activity of this compound. Additionally, further research could be done to explore the potential antioxidant activity of 4-Methylthiophene-3-carbaldehyde, as well as its potential applications in drug synthesis. Finally, further research could be done to investigate the mechanism of action of 4-Methylthiophene-3-carbaldehyde and its potential interactions with proteins and other macromolecules.

科学的研究の応用

医薬品化学 抗炎症用途

“4-メチルチオフェン-3-カルバルデヒド”のようなチオフェン誘導体は、しばしば生物活性化合物の可能性について研究されています。 スプロフェンが2置換チオフェン骨格を利用するのと同じように、それらは非ステロイド性抗炎症薬(NSAIDs)の開発における重要な枠組みとして機能することができます .

麻酔薬 歯学用途

2,3,4-トリ置換チオフェンであるアルチカインなど、チオフェン環を持つ化合物は、ヨーロッパでは電位依存性ナトリウムチャネルブロッカーおよび歯科麻酔薬として使用されています。 構造の類似性から、“4-メチルチオフェン-3-カルバルデヒド”も同様の用途について調査する可能性があります .

有機合成 複雑な分子のためのビルディングブロック

チオフェン誘導体は、有機合成における貴重な中間体です。 それらは、医薬品や有機エレクトロニクス用の材料など、特定の特性を持つ複雑な分子を作成するために、化学的および位置選択的な反応で使用できます .

有機エレクトロニクス 電子供与体ビルディングブロック

チオフェンユニットは、有機エレクトロニクスにおける魅力的な電子供与体ビルディングブロックです。 カルボキシルなどの官能基を有する誘導体は、ドナー材料とアクセプター材料の開発に広く使用されており、この分野における“4-メチルチオフェン-3-カルバルデヒド”の潜在的な用途を示唆しています .

Safety and Hazards

特性

IUPAC Name |

4-methylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXBQQUFGBBKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphthalene-1-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide](/img/structure/B494360.png)

![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)

![N-benzyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494367.png)